REACTION_CXSMILES
|
P(Br)(Br)[Br:2].BrBr.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[BrH:21].[CH:22]1[C:23](C(O)=O)=[CH:24][C:25](O)=[N:26][C:27]=1O.[C:33]([O-:36])(O)=O.[Na+].[CH3:38][OH:39]>O>[Br:21][C:25]1[CH:24]=[C:23]([CH:22]=[C:27]([Br:2])[N:26]=1)[C:38]([O:36][CH3:33])=[O:39] |f:5.6|
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Name
|
|
Quantity
|
21.8 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=1C(=CC(=NC1O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid (PBr5)
|
Type
|
ADDITION
|
Details
|
the solid mixture was mixed well with a spatula under a flow of nitrogen
|
Type
|
ADDITION
|
Details
|
filled bubbler
|
Type
|
CUSTOM
|
Details
|
to trap evolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 98° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the solid was mixed thoroughly with a spatula under a flow of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 185° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled back to room temperature
|
Type
|
TEMPERATURE
|
Details
|
to reflux)
|
Type
|
CUSTOM
|
Details
|
until bubbling
|
Type
|
ADDITION
|
Details
|
After which, water (300 ml) was added
|
Type
|
ADDITION
|
Details
|
additional NaHCO3 was added until the bubbling
|
Type
|
FILTRATION
|
Details
|
A brown solid product was collected with filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at room temperature under air
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column
|
Type
|
CUSTOM
|
Details
|
The final pure white product was obtained by recrystallization from methanol/water
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(N1)Br
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |